(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride
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Overview
Description
(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Phenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Amine Functionalization:
Resolution of Enantiomers: Since the compound is chiral, resolution of the enantiomers may be necessary to obtain the desired (S)-enantiomer.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride include:
- (S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine
- (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine hydrochloride
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the (S)-configuration
Properties
IUPAC Name |
(1S)-N-methyl-1-phenyl-2-pyrrolidin-1-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12;;/h2-4,7-8,13-14H,5-6,9-11H2,1H3;2*1H/t13-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLISNSZOUUYPCV-FFXKMJQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CN1CCCC1)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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